

Comparative Analysis of 5-(4-Methoxyphenyl)pyridin-3-ol Analogues in Cancer Research

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Compound of Interest

Compound Name: **5-(4-Methoxyphenyl)pyridin-3-ol**

Cat. No.: **B3226828**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel pyridine-based compounds, focusing on analogues of the "**5-(4-Methoxyphenyl)pyridin-3-ol**" scaffold. The objective is to present a clear comparison of their biological performance, supported by experimental data, to aid in the advancement of cancer research and drug development. The data herein is primarily drawn from a study on pyrazolo[3,4-b]pyridine derivatives, which serve as close structural analogues and provide valuable insights into the anticancer potential of this class of compounds.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of synthesized 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives against three human cancer cell lines: Hela (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The data is presented as IC50 values (in μM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID	R-group	HeLa IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)	HCT-116 IC ₅₀ (μM)
9a	H	1.12	2.34	3.11
9b	4-OCH ₃	1.54	2.87	3.54
9c	4-CH ₃	1.87	3.11	4.01
9d	4-F	1.01	1.98	2.87
9e	4-Cl	0.98	1.54	2.13
9f	4-Br	0.87	1.23	1.99
9g	4-NO ₂	0.54	0.89	1.21
9h	3,4,5-(OCH ₃) ₃	2.11	3.54	4.23
14a	H	2.54	3.87	4.54
14b	4-OCH ₃	3.11	4.21	5.01
14c	4-CH ₃	3.54	4.87	5.65
14d	4-F	2.13	3.54	4.13
14e	4-Cl	1.98	3.11	3.87
14f	4-Br	1.54	2.87	3.54
14g	4-NO ₂	1.01	1.87	2.54
14h	3,4,5-(OCH ₃) ₃	4.01	5.12	6.03

Data extracted from Hassan et al., Molecules, 2022.[1]

Experimental Protocols

Synthesis of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine Derivatives (General Procedure)

The synthesis of the pyrazolo[3,4-b]pyridine derivatives involved a multi-step process. A key step is the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with 3-oxo-3-

phenylpropanenitrile to form a dihydropyridine intermediate. This intermediate is then cyclized to the final pyrazolo[3,4-b]pyridine core.

Specifically, 2-bromo-1-(4-methoxyphenyl)ethan-1-one is reacted with a substituted 3-oxopropanenitrile in the presence of a base to yield the corresponding pyrazolo[3,4-b]pyridine derivatives.[\[1\]](#)

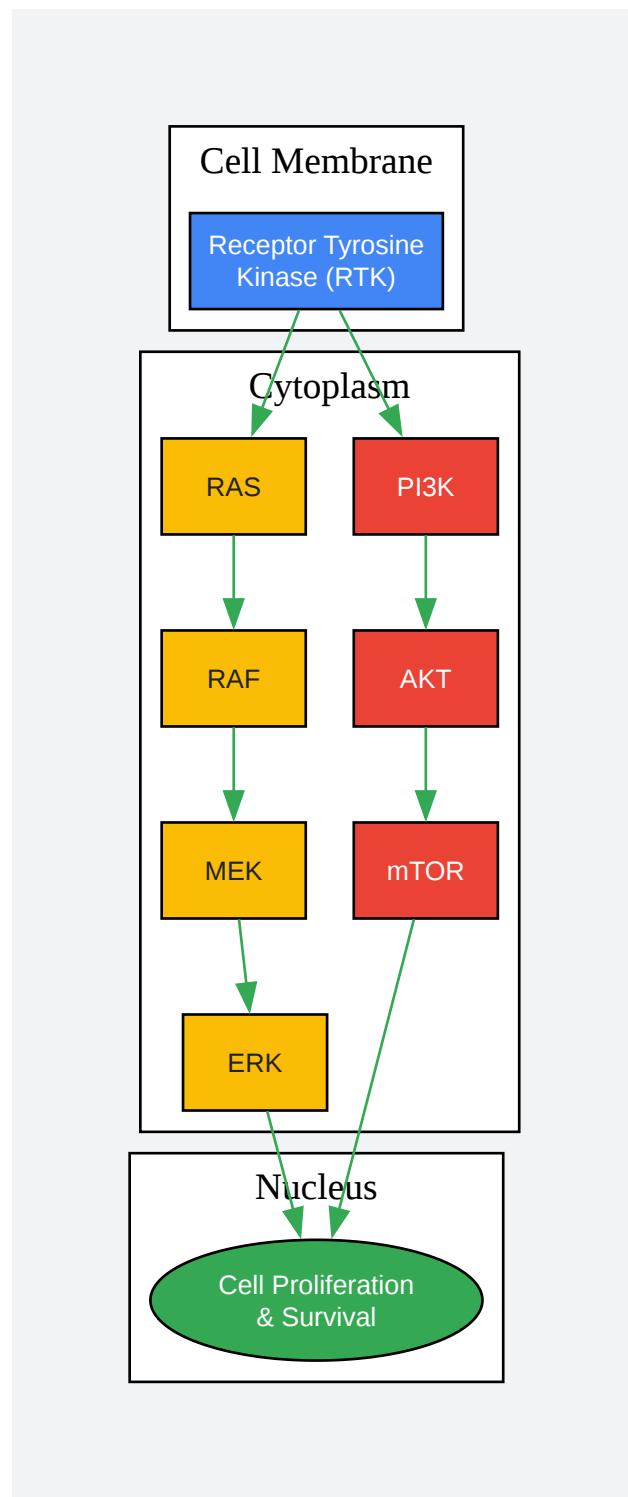
In Vitro Anticancer Activity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Hela, MCF-7, and HCT-116 cells were seeded in 96-well plates at a density of 5×10^4 cells/well and incubated for 24 hours.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
- MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours to allow the formation of formazan crystals.
- Solubilization and Absorbance Measurement: The formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
- IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Mandatory Visualization Signaling Pathway Diagram

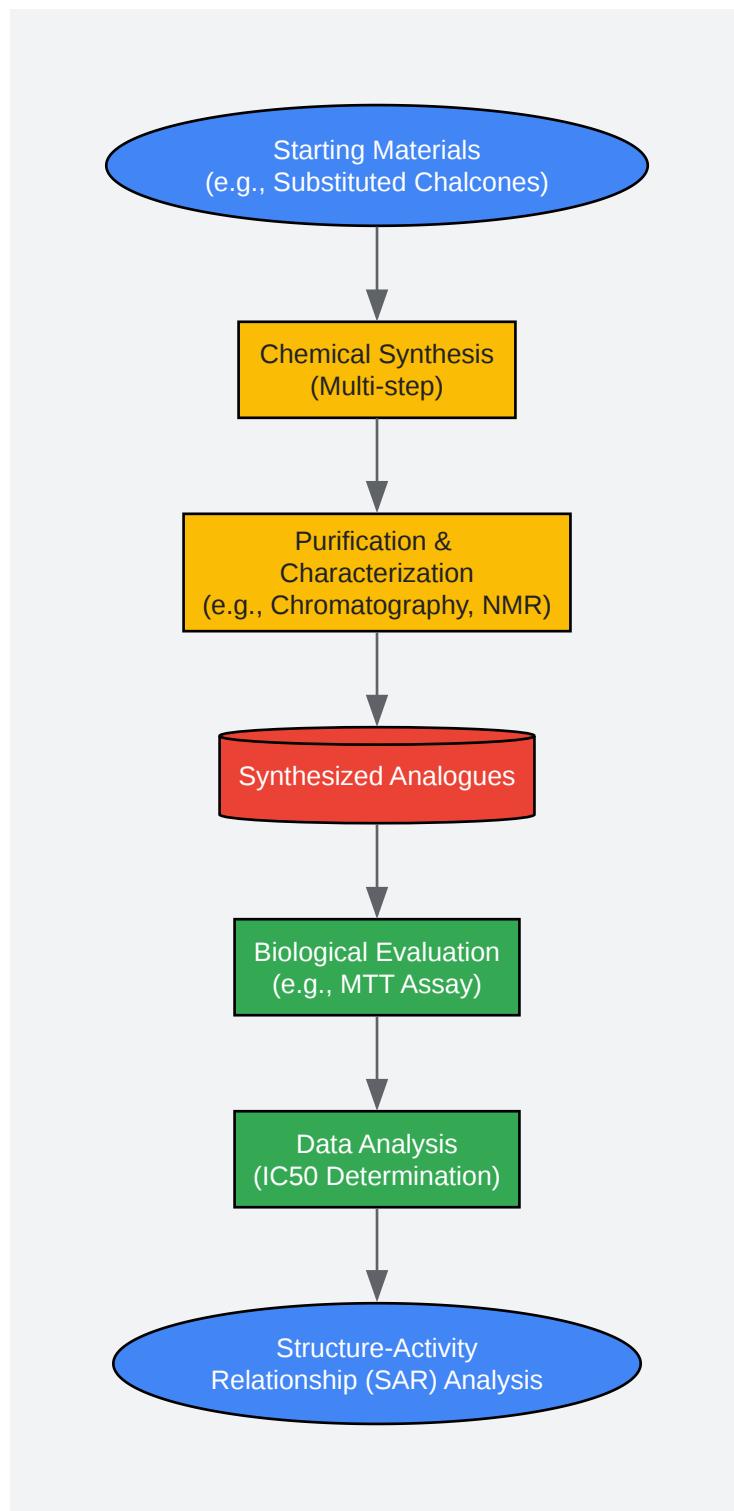
The following diagram illustrates a simplified signaling pathway that is often targeted in cancer therapy, involving receptor tyrosine kinases (RTKs), the PI3K/AKT/mTOR pathway, and the RAS/RAF/MEK/ERK pathway, both of which are crucial for cell proliferation and survival. Many pyridine-based inhibitors target kinases within these pathways.

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Caption: Key signaling pathways in cancer cell proliferation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of the **5-(4-Methoxyphenyl)pyridin-3-ol** analogues.



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Caption: Workflow for synthesis and evaluation of analogues.

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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